molecular formula C28H40BrN7O4 B1191888 SGC 0946

SGC 0946

カタログ番号: B1191888
分子量: 618.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay);  blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia;  lowers levels of MLL target genes HOXA9 and Meis1.

科学的研究の応用

Collaborative Research and Knowledge Sharing

SGC 0946 is part of the broader Structural Genomics Consortium (SGC) initiative, which is a collaborative effort involving industry and academia. This consortium emphasizes open access to pre-competitive research for drug discovery, offering a shared knowledge resource for the scientific community. The SGC focuses on generating human protein structures and placing them in the public domain, significantly aiding in the research relevant to drug discovery and other biomedical applications (Jones & Chataway, 2021).

Impact on Drug Discovery

The SGC's efforts have been pivotal in accelerating the discovery and development of new treatments for various diseases. For instance, a partnership between the SGC and Myeloma UK has created a comprehensive platform to hasten the discovery of treatments for multiple myeloma, illustrating the potential of such collaborations in early-stage drug discovery (Low, Bountra, & Lee, 2016).

Advancements in Structural Genomics

SGC's work extends to investigating human proteins involved in disease processes. The Oxford node of the SGC has significantly contributed to understanding protein kinases, phosphatases, oxidoreductases, and other metabolic enzymes. Their methodologies in protein expression, crystallization, and X-ray crystallography have been crucial in this endeavor, offering a level of discovery challenging to achieve through other means (Gileadi et al., 2007).

Novel Structural Biology Approaches for Drug Discovery

The SGC is redefining structural biology's role in drug discovery by developing the Target Enabling Package (TEP). This concept bridges the gap between genetic disease linkage and the development of potent compounds, emphasizing systematic approaches to generate necessary protocols and data. This new paradigm shows how 3D structures systematically allow new modes of druggability to be discovered for various targets (Bradley et al., 2017).

Contribution to Open Science Models

The SGC exemplifies the potential and future of open science models in health research and innovation. It challenges traditional roles of public and private institutional actors and explores new ways of extracting value from scientific research (Jones & Chataway, 2021).

特性

分子式

C28H40BrN7O4

分子量

618.57

同義語

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。